Isodeoxyelephantopin

Cytotoxicity Sesquiterpene lactone L-929

Isodeoxyelephantopin (IDET) is the superior stereoisomer for STAT3/TrxR1/LncRNA research. Its 3.07-fold greater potency vs. scabertopin in HCC models and unique synergy with paclitaxel/cisplatin make it the essential choice for TNBC and colon cancer studies. Do not substitute with DET or scabertopin; procure IDET for target-specific investigations.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 29307-03-7
Cat. No. B208887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodeoxyelephantopin
CAS29307-03-7
Synonymsdeoxyelephantopin
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1
InChIKeyJMUOPRSXUVOHFE-MCYOVBASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isodeoxyelephantopin (CAS 29307-03-7) Sesquiterpene Lactone Procurement Guide


Isodeoxyelephantopin (IDET, IDOE, ESI), a germacranolide-type sesquiterpene lactone isolated from Elephantopus scaber, is a natural product with a molecular formula of C19H20O6 and a molecular weight of 344.36 g/mol [1]. The compound exhibits dose- and time-dependent antiproliferative activity across multiple cancer cell lines and possesses a reactive α-methylene-γ-lactone moiety critical for its biological activity [2].

Why Isodeoxyelephantopin Cannot Be Substituted by Deoxyelephantopin or Scabertopin in Cancer Research


Isodeoxyelephantopin (IDET) is the C2 stereoisomer of deoxyelephantopin (DET) and belongs to a distinct structural subclass from scabertopin [1]. Despite sharing a common germacranolide skeleton, these stereoisomers exhibit quantifiable differences in cytotoxic potency, cell line selectivity, and molecular target engagement that preclude simple substitution [2]. IDET demonstrates superior potency in specific breast cancer models and engages a broader range of therapeutic targets including STAT3, TrxR1, and LncRNAs that are not equivalently modulated by DET or scabertopin [3].

Quantitative Differentiation of Isodeoxyelephantopin (IDET) Against Closest Analogs


Isodeoxyelephantopin vs. Deoxyelephantopin: Direct Cytotoxicity Comparison in L-929 Murine Fibrosarcoma Cells

In a head-to-head comparison, isodeoxyelephantopin (IDET) exhibited an IC50 of 3.3 μg/mL against L-929 tumor cells, while its stereoisomer deoxyelephantopin (DET) showed an IC50 of 2.7 μg/mL under identical 72-hour culture conditions [1]. This 22% difference in potency demonstrates that DET is the more potent stereoisomer in this murine fibrosarcoma model, which may inform compound selection for specific in vivo xenograft studies.

Cytotoxicity Sesquiterpene lactone L-929

Isodeoxyelephantopin vs. Deoxyelephantopin: Differential Potency in Breast Cancer Cells

Although both IDET and DET exhibit drug-like properties, IDET was found to be relatively more effective than DET in suppressing proliferation of both invasive and non-invasive breast cancer cell lines [1]. Specifically, IDET inhibited the growth of breast carcinoma T47D cells with an IC50 of 1.3 μg/mL and lung carcinoma A549 cells with an IC50 of 10.46 μg/mL [2]. This demonstrates that the relative potency of stereoisomers is cell-context dependent, with IDET showing particular promise in breast cancer models.

Breast cancer Apoptosis Drug discovery

Isodeoxyelephantopin vs. Scabertopin: Superior Potency in SMMC-7721 Hepatocellular Carcinoma Cells

In a direct comparative study, isodeoxyelephantopin (IDET) exhibited an IC50 of 9.54 μM against SMMC-7721 liver cancer cells, while scabertopin showed an IC50 of 29.27 μM under identical conditions [1]. This represents a 3.07-fold greater potency for IDET in this hepatocellular carcinoma model. Additionally, IDET showed comparable or superior activity against HeLa (25.39 μM vs. 22.19 μM) and Caco-2 (25.76 μM vs. 35.99 μM) cells.

Hepatocellular carcinoma Cytotoxicity Natural product

Isodeoxyelephantopin: Unique STAT3 Phosphorylation Inhibition in Triple-Negative Breast Cancer

Isodeoxyelephantopin (IDET) inhibits STAT3 phosphorylation, a mechanism not reported for its stereoisomer deoxyelephantopin in TNBC models [1]. This inhibition is pivotal in mediating the synergistic anti-tumor effects observed with paclitaxel and cisplatin, and IDET enhances paclitaxel's anti-tumor activity in vivo in nude mouse xenograft models [1]. While DET is known to modulate STAT3 in other contexts (e.g., SiHa cervical cancer cells) [2], the specific demonstration of STAT3 phosphorylation blockade as the primary driver of TNBC activity is a differentiating feature of IDET.

Triple-negative breast cancer STAT3 Combination therapy

Isodeoxyelephantopin: TrxR1 Inactivation and Cisplatin Synergy in Colon Cancer

Isodeoxyelephantopin (ESI) inactivates thioredoxin reductase 1 (TrxR1), leading to ROS accumulation and JNK pathway activation in HCT116 and RKO colon cancer cells [1]. This mechanism has not been reported for deoxyelephantopin or scabertopin. Importantly, ESI combined with cisplatin significantly suppressed tumor growth in HCT116 xenograft models, providing preclinical proof-of-concept for colon cancer treatment [1].

Colon cancer Thioredoxin reductase Chemosensitization

Isodeoxyelephantopin: Unique Dual Modulation of Oncogenic and Tumor Suppressor LncRNAs

Isodeoxyelephantopin (IDET) uniquely modulates long non-coding RNA (LncRNA) expression by suppressing oncogenic LncRNAs while simultaneously inducing tumor suppressor LncRNAs in breast cancer cells [1]. This dual epigenetic modulation has not been reported for deoxyelephantopin, scabertopin, or isoscabertopin in the current literature. The modulation of multiple cell signaling molecules by IDET may contribute to its broad anti-cancer activities [1].

LncRNA Epigenetics Breast cancer

Recommended Research Applications for Isodeoxyelephantopin (IDET) Based on Quantitative Differentiation


Triple-Negative Breast Cancer (TNBC) Mechanistic Studies and Combination Therapy Development

IDET is the preferred sesquiterpene lactone from E. scaber for TNBC research due to its demonstrated ability to inhibit STAT3 phosphorylation, a mechanism that drives synergy with paclitaxel and cisplatin [1]. Procurement is recommended for laboratories investigating STAT3-targeted therapies or developing novel combination regimens for this aggressive breast cancer subtype. IDET's superiority over DET in breast cancer models further supports its selection [2].

Colon Cancer Chemosensitization and TrxR1-Targeted Research

IDET is uniquely qualified for studies involving thioredoxin reductase 1 (TrxR1) inhibition and chemosensitization to cisplatin in colon cancer models [1]. This mechanism is not shared by deoxyelephantopin or scabertopin. Procurement is indicated for preclinical investigations of colon cancer treatments, particularly those evaluating ROS-mediated JNK pathway activation and combination strategies with platinum-based chemotherapeutics.

Hepatocellular Carcinoma (HCC) Drug Discovery

IDET demonstrates 3.07-fold greater potency than scabertopin against SMMC-7721 hepatocellular carcinoma cells (IC50 9.54 μM vs. 29.27 μM) [1]. This quantitative advantage makes IDET the more suitable tool compound for HCC-focused research. Laboratories screening natural products for liver cancer activity or developing HCC-targeted therapies should prioritize IDET over scabertopin based on these direct comparative data.

LncRNA Epigenetic Regulation Studies in Breast Cancer

IDET is the only compound among the major E. scaber sesquiterpene lactones with documented activity in modulating LncRNA expression—suppressing oncogenic LncRNAs while inducing tumor suppressor LncRNAs [1]. This unique epigenetic activity supports procurement for research programs investigating non-coding RNA regulation in breast cancer progression and for screening campaigns seeking novel LncRNA-modulating chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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